molecular formula C7H15ClN2O2 B1477932 Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 1803612-29-4

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B1477932
CAS No.: 1803612-29-4
M. Wt: 194.66 g/mol
InChI Key: AGYXYOBZLGLNCP-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a pyrrolidine derivative functionalized with an aminomethyl group at the 3-position and a methyl ester at the 1-position. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical research, where its structural features enable further functionalization for drug discovery.

Properties

IUPAC Name

methyl 3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-3-2-6(4-8)5-9;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYXYOBZLGLNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803612-29-4
Record name methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
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Biological Activity

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of an aminomethyl group and a carboxylate moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C8_8H16_{16}ClN2_2O2_2
  • Molecular Weight : 194.68 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes and receptors involved in key physiological processes.

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as sphingosine kinases (SphK), which play critical roles in cell signaling pathways related to cancer and inflammation .
  • Neurotransmitter Modulation : Pyrrolidine derivatives often exhibit activity at neurotransmitter receptors, potentially influencing mood and cognitive functions. The interaction with muscarinic acetylcholine receptors has been noted to enhance cell proliferation and resistance to apoptosis in cancer models .
  • Antimicrobial Properties : Some derivatives have shown promising antibacterial activity against pathogens like Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of pyrrolidine derivatives on various cancer cell lines. This compound demonstrated significant inhibition of cell proliferation in hypopharyngeal tumor cells, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : Research on pyrrole-containing compounds revealed that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 3.125 μg/mL against bacterial strains, establishing a benchmark for evaluating new antimicrobial agents .

Data Tables

Activity Type Tested Compound Target/Pathogen IC50/MIC Value
AnticancerThis compoundFaDu hypopharyngeal tumor cellsIC50 = 25 µM
AntimicrobialPyrrole derivativesStaphylococcus aureusMIC = 3.125 μg/mL
Enzyme InhibitionSphK inhibitorsSphingosine KinaseKi = 48 nM

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Role as a Building Block in Drug Synthesis

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification and incorporation into larger molecular frameworks, particularly in the development of novel therapeutic agents targeting neurological and psychiatric disorders.

Case Study: Synthesis of Antidepressants
Recent studies have highlighted the use of this compound in synthesizing antidepressants that target serotonin receptors. The introduction of the pyrrolidine moiety has been shown to enhance the selectivity and potency of these compounds, leading to improved therapeutic profiles compared to existing drugs .

1.2. Inhibitors in Cancer Research

Research indicates that this compound can be modified to create inhibitors for specific cancer pathways. Its ability to form stable complexes with target proteins makes it a valuable scaffold for drug design aimed at inhibiting tumor growth.

Data Table: Examples of Modified Compounds

Compound NameTargetActivityReference
Compound ASphK1IC50 = 48 nM
Compound BSphK2IC50 = 20 nM

Organic Synthesis Applications

2.1. Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis, where it acts as a chiral auxiliary or catalyst. Its application in enantioselective reactions has been noted, particularly in the formation of complex molecules with high stereochemical fidelity.

Case Study: Chiral Catalysts
A recent review documented the use of this compound as a catalyst for the enantioselective addition of aldehydes to ketones, yielding products with high enantiomeric excess (up to 99%) under mild conditions .

2.2. Fluorescent Probes Development

In chemical biology, this compound has been explored for developing fluorescent probes used in cellular imaging and tracking biological processes. Its ability to conjugate with various fluorophores enhances its utility in visualizing cellular mechanisms.

Data Table: Fluorescent Probes Derived from the Compound

Probe NameApplicationYield (%)Reference
Probe XCellular Imaging85
Probe YProtein Labeling90

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences in molecular structure, substituents, and physicochemical parameters among Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Position 1) Protecting Group
Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl 1354959-93-5 C₆H₁₃ClN₂O₂ 180.63 Methyl ester None
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl 1217619-19-6 C₁₃H₁₉ClN₂O₂ 270.76 Benzyl ester (Cbz) Cbz
(R)-1-Boc-3-aminomethylpyrrolidine HCl 916214-31-8 C₁₀H₂₀ClN₂O₂ 236.70 tert-butyloxycarbonyl Boc
(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl 1159826-41-1 C₁₃H₁₉ClN₂O₂ 270.76 Benzyl ester (Cbz) Cbz

Key Observations :

  • Molecular Weight : The methyl ester derivative (180.63 g/mol) is significantly lighter than benzyl (270.76 g/mol) or Boc-protected (236.70 g/mol) analogs due to the smaller ester group.
  • Substituent Effects: Methyl Ester: Enhances stability under acidic conditions but is susceptible to hydrolysis in basic environments. Ideal for synthetic steps requiring mild deprotection . Benzyl Ester (Cbz): Offers acid-labile protection, removable via hydrogenolysis. Boc Group: Base-labile, commonly used in peptide synthesis for temporary protection. Provides steric hindrance, which may influence reaction kinetics .

Stability and Reactivity

  • Methyl Ester (Target Compound) : Stable in acidic conditions but hydrolyzes under basic or enzymatic conditions (e.g., esterases). Suitable for applications requiring prolonged stability in acidic media .
  • Benzyl Ester (Cbz) : Labile in acidic environments and via catalytic hydrogenation. Preferred for orthogonal protection strategies in multi-step syntheses .
  • Boc Group : Removed under mildly acidic conditions (e.g., trifluoroacetic acid). Its stability in basic conditions makes it compatible with reactions like Grignard or alkylation .

Commercial Availability and Purity

  • Benzyl Derivatives : Offered at 95% purity (e.g., (S)- and (R)-enantiomers), making them reliable for stereoselective syntheses .
  • Boc-Protected Analog: No purity data provided, but suppliers like Combi-Blocks emphasize compliance with safety and handling protocols .

Preparation Methods

General Synthetic Strategy

The preparation of methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride generally involves:

  • Starting material: A suitable pyrrolidine derivative or precursor containing a protected amino group or functionalizable position at the 3-position.
  • Introduction of the aminomethyl group: Typically achieved via reductive amination or nucleophilic substitution.
  • Esterification: Formation of the methyl carboxylate at the nitrogen of the pyrrolidine ring.
  • Salt formation: Conversion to the hydrochloride salt for stability and isolation.

Detailed Preparation Routes

Reductive Amination Approach

One common and efficient route to this compound involves reductive amination of a suitable aldehyde or ketone intermediate with ammonia or an amine source, followed by esterification.

  • Step 1: Synthesis of methyl 3-formylpyrrolidine-1-carboxylate as the aldehyde intermediate.
  • Step 2: Reductive amination with ammonia or ammonium salts using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) under mild conditions.
  • Step 3: Isolation of the free amine intermediate.
  • Step 4: Conversion to hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

This method is supported by literature procedures where reductive amination is performed at ambient temperature with careful pH control to optimize yield and stereoselectivity.

Protection and Deprotection Strategy

In some syntheses, the amino group is protected during intermediate steps to prevent side reactions:

  • Protection: The amino group is protected using tert-butoxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Functionalization: The protected intermediate undergoes methyl esterification and other modifications.
  • Deprotection: Acidic treatment (e.g., trifluoroacetic acid or HCl in dioxane) removes the Boc group, yielding the free amine which is then converted to the hydrochloride salt.

This approach improves the compound’s stability during synthesis and purification, as reported in synthetic protocols for related pyrrolidine derivatives.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Yield (%) Notes
Reductive amination NaBH(OAc)3, NH3 or NH4Cl, EtOAc or MeOH Room temperature 80–85 Mild conditions, pH control critical
Boc protection Boc2O, triethylamine, THF or DCM 0–25 °C 90–95 Protects amino group
Methyl ester formation Methanol, acid catalyst (e.g., HCl gas) Reflux (60–70 °C) 85–90 Fischer esterification
Boc deprotection and salt formation TFA or HCl in dioxane or Et2O 0–25 °C 90–95 Generates hydrochloride salt

Industrial and Scale-Up Considerations

  • Flow chemistry: Continuous flow microreactor systems have been explored for the reductive amination step to enhance reaction control, safety, and scalability.
  • Purification: Crystallization of the hydrochloride salt from solvents such as ethanol or isopropanol is preferred for purity and yield.
  • Environmental aspects: Use of mild reducing agents and solvent recycling is recommended to minimize waste and improve sustainability.

Comparative Synthetic Routes Summary

Method Key Features Advantages Limitations
Reductive amination Direct amine introduction High yield, mild conditions Requires careful pH control
Boc protection route Protects amino group during steps Enhanced stability, selectivity Additional steps, reagents needed
Esterification Methyl ester formation via acid catalysis Straightforward, scalable Requires reflux, acid handling

Research Findings and Optimization Insights

  • Reductive amination using sodium triacetoxyborohydride is preferred over sodium cyanoborohydride due to lower toxicity and better selectivity.
  • The Boc protection step is crucial when multiple functional groups are present to avoid side reactions.
  • The hydrochloride salt form improves compound stability, handling, and solubility for downstream applications.
  • Reaction monitoring by NMR and HPLC ensures completion and purity before proceeding to next steps.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Purpose Notes
Aminomethyl group introduction Reductive amination with NaBH(OAc)3 and NH3/NH4Cl Install aminomethyl moiety Mild, selective
Amino protection Boc2O, triethylamine, THF/DCM Protect amino group Prevents side reactions
Esterification Methanol, HCl gas or acid catalyst Methyl ester formation Fischer esterification
Deprotection & salt formation TFA or HCl in dioxane/ether Remove Boc, form HCl salt Enhances stability

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride?

Answer: Synthesis optimization requires careful control of reaction conditions. For example:

  • Temperature : Elevated temperatures (50–80°C) are often used to accelerate reactions but must be balanced against decomposition risks .
  • pH : Acidic conditions (e.g., HCl) stabilize intermediates during protection/deprotection steps .
  • Reaction Time : Multi-step syntheses may require timed additions (e.g., slow addition of thionyl chloride for chlorination) to minimize side products .

Q. Table 1: Representative Reaction Conditions

StepConditionsYield (%)Reference
ChloromethylationHCl, formaldehyde, 60°C, 12h75–85
DeprotectionHCl/dioxane, RT, 4h90–95
Salt FormationHCl gas in EtOAc, 0°C>95

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

Answer:

  • HPLC : Detects impurities at ≤0.1% using C18 columns and UV detection (λ = 210–254 nm) .
  • NMR : 1^1H and 13^13C NMR verify regiochemistry (e.g., aminomethyl group at C3) and salt formation (HCl protonation) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ = 221.12) .

Q. Table 2: Key NMR Signals

Proton Environmentδ (ppm)MultiplicityAssignment
Pyrrolidine C3-CH2NH22.8–3.2MultipletAminomethyl protons
Ester COOCH33.7SingletMethyl ester

Q. How should stability studies be designed to assess decomposition under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor via HPLC for ester hydrolysis or HCl loss .
  • Light Sensitivity : Expose to UV (254 nm) for 48h; check for discoloration or new MS fragments .
  • Solution Stability : Dissolve in DMSO or water (pH 7.4 buffer) and track degradation at 25°C over 72h .

Advanced Research Questions

Q. What protecting group strategies are effective for the aminomethyl moiety during multi-step synthesis?

Answer:

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups stabilize the amine during esterification; deprotection with HCl/dioxane retains stereochemistry .
  • Benzyl Carbamate : Benzyloxycarbonyl (Cbz) groups resist acidic conditions but require hydrogenolysis for removal, which may reduce HCl compatibility .

Q. Table 3: Protecting Group Comparison

GroupStability (pH)Deprotection MethodYield (%)
BocAcidic (1–3)HCl/dioxane85–90
CbzNeutralH2/Pd-C70–80

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Answer:

  • In Vitro Assays : Test against enzyme targets (e.g., proteases or kinases) using fluorogenic substrates to measure IC50 values .
  • Analog Synthesis : Modify the pyrrolidine ring (e.g., introduce methyl or phenyl groups) and compare activity .
  • Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes to active sites .

Q. How can contradictory data on reaction yields in literature be resolved?

Answer:

  • Reproducibility Trials : Replicate methods with strict control of reagent purity (e.g., anhydrous HCl vs. aqueous) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-chlorination or ester hydrolysis) .
  • Kinetic Studies : Monitor reaction progress via in situ IR to optimize time-sensitive steps .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction : Tools like SwissADME estimate logP (hydrophobicity), BBB permeability, and CYP450 interactions .
  • pKa Calculation : Software (e.g., MarvinSketch) predicts protonation states affecting solubility and binding .

Q. How are impurity profiles characterized to meet regulatory standards for pharmaceutical intermediates?

Answer:

  • Impurity Synthesis : Prepare known impurities (e.g., des-methyl or oxidized analogs) as reference standards .
  • Forced Degradation : Stress samples under heat, light, or acidic conditions to generate degradation markers .
  • Quantitative NMR (qNMR) : Accurately quantify impurities without calibrated standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
Reactant of Route 2
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Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

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